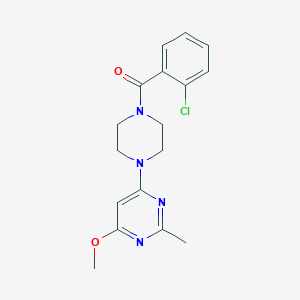
(2-氯苯基)(4-(6-甲氧基-2-甲基嘧啶-4-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a pyrimidine ring substituted with methoxy and methyl groups
科学研究应用
4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
作用机制
Target of Action
Similar compounds have been shown to inhibit the enzyme akr1c3 , which plays a crucial role in steroid hormone metabolism and is implicated in several cancers .
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target through hydrogen bonding . The piperazine bridging unit could provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with key residues in the target protein .
Biochemical Pathways
If the compound does indeed target akr1c3 as suggested, it could potentially affect steroid hormone metabolism and related signaling pathways .
Result of Action
If the compound does inhibit AKR1C3, it could potentially disrupt steroid hormone metabolism, leading to altered cell signaling and potentially inhibiting the growth of certain cancers .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability
准备方法
The synthesis of 4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Substitution with 2-chlorobenzoyl group: The piperazine ring is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-chlorobenzoyl-substituted piperazine.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as methoxyacetaldehyde and methylamine with a suitable nitrile.
Coupling of the two rings: Finally, the 2-chlorobenzoyl-substituted piperazine is coupled with the pyrimidine ring under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
化学反应分析
4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with a pyrimidine ring, but it has different substituents and exhibits different biological activities.
3-(piperazin-1-yl)-1,2-benzothiazole: This compound features a piperazine ring and a benzothiazole ring, and it is known for its antibacterial activity.
Cetirizine hydrochloride: This compound contains a piperazine ring and is used as an antihistamine for the treatment of allergies.
属性
IUPAC Name |
(2-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYMLPEQXVRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
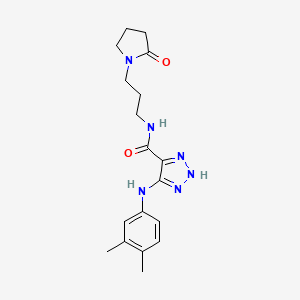
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)
![1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2492144.png)
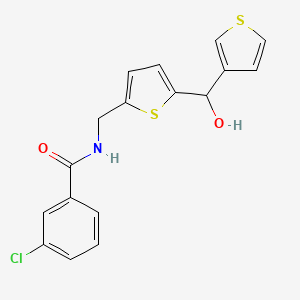
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)
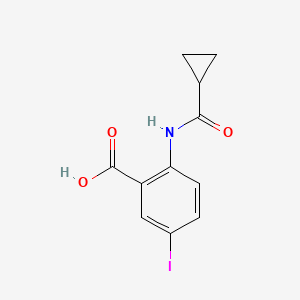
![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)
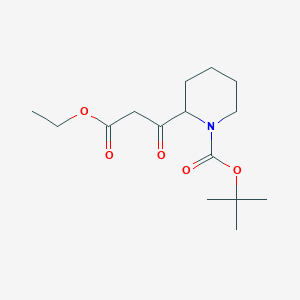
![4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine](/img/structure/B2492156.png)
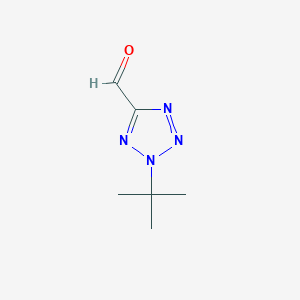
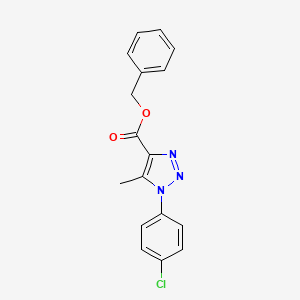
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
